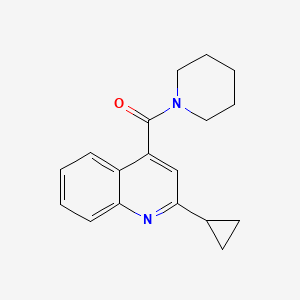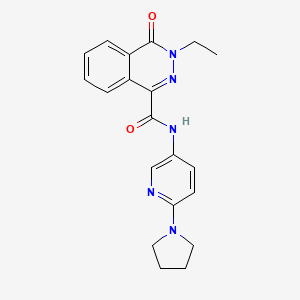
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide, also known as TPP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. TPP belongs to the class of compounds known as pyrazoles, which are known to possess a wide range of biological activities.
Aplicaciones Científicas De Investigación
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurological disorders. It has been shown to possess anti-inflammatory, anti-tumor, and neuroprotective properties.
Mecanismo De Acción
The exact mechanism of action of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is not fully understood. However, it has been suggested that 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide exerts its biological effects by inhibiting the activity of enzymes involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide has been shown to exert its biological effects by modulating various biochemical and physiological pathways. It has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and cancer progression. It has also been shown to modulate the activity of certain neurotransmitters, including dopamine and acetylcholine, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide in lab experiments is its ability to selectively target specific enzymes and neurotransmitters, which may contribute to its therapeutic potential. However, one of the limitations of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide is its low solubility in water, which may limit its use in certain experimental settings.
Direcciones Futuras
There are several future directions for the study of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide. One potential direction is to further investigate its anti-inflammatory and anti-tumor properties, with the aim of developing new therapeutic agents for the treatment of these diseases. Another potential direction is to investigate its neuroprotective effects, with the aim of developing new therapies for neurological disorders such as Parkinson's disease and Alzheimer's disease. Additionally, further research is needed to optimize the synthesis method of 2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide and to improve its solubility in water, which may increase its potential for use in experimental settings.
Métodos De Síntesis
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide can be synthesized by the reaction of 1,3,5-trimethylpyrazole-4-carboxylic acid with piperidine and 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC) in the presence of N,N-dimethylformamide (DMF) and triethylamine. The resulting product is purified by column chromatography to obtain the final product.
Propiedades
IUPAC Name |
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H24N4O/c1-10-13(11(2)17(4)16-10)15-14(19)12(3)18-8-6-5-7-9-18/h12H,5-9H2,1-4H3,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRYPOJYTDIPCLX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C)C)NC(=O)C(C)N2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-piperidin-1-yl-N-(1,3,5-trimethylpyrazol-4-yl)propanamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(4-Fluorophenyl)-2-oxoethyl]-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B7461795.png)
![5-Chloro-2-[1-(pyridin-2-ylmethyl)piperidin-4-yl]-1,3-benzothiazole](/img/structure/B7461807.png)

![3-[2-Oxo-5-(trifluoromethyl)pyridin-1-yl]propanamide](/img/structure/B7461818.png)
![3'-[2-(4-Methoxyphenoxy)ethyl]spiro[6,7,8,9-tetrahydrobenzo[7]annulene-5,5'-imidazolidine]-2',4'-dione](/img/structure/B7461830.png)


![1-[(3-Bromophenyl)methyl]-3-methylimidazolidine-2,4,5-trione](/img/structure/B7461845.png)
![(3-Amino-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2,4,6-tetraen-11-yl)-(3-fluoro-4-methoxyphenyl)methanone](/img/structure/B7461846.png)
![2-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461857.png)
![1-[[4-(5-Methylthiophen-2-yl)sulfonylpiperazin-1-yl]methyl]benzimidazole](/img/structure/B7461866.png)
![2-(Piperidin-1-ylmethyl)-[1,2,4]triazolo[4,3-a]pyridin-3-one](/img/structure/B7461879.png)
![methyl 5-[[2-(cyclopropylamino)-2-oxoethyl]-methylcarbamoyl]-2,4-dimethyl-1H-pyrrole-3-carboxylate](/img/structure/B7461887.png)